1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
Description
The compound 1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride is a synthetic derivative of 1,3-propanediol featuring a fluoranthenylmethylamine substituent. The fluoranthenyl group likely confers unique electronic and steric properties, influencing solubility, receptor binding, and metabolic stability compared to simpler aromatic or aliphatic substituents .
Properties
CAS No. |
96404-51-2 |
|---|---|
Molecular Formula |
C21H22ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
InChI Key |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
Other CAS No. |
96404-51-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW-773U82 involves the reaction of fluoranthene with methylamine and 1,3-propanediol. The reaction conditions typically include the use of a solvent such as methanol or ethanol, and the reaction is carried out under reflux conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of BW-773U82 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process is also scaled up, using industrial chromatography systems to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
BW-773U82 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert BW-773U82 to its reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BW-773U82 can lead to the formation of fluoranthene derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Antineoplastic Activity
One of the most significant applications of this compound is its potential as an antineoplastic agent . Studies indicate that it can inhibit tumor growth by intercalating with DNA, thereby disrupting DNA synthesis and function. This property makes it a candidate for further investigation in cancer therapies.
Polymer Synthesis
The compound can be utilized in the synthesis of various polymers due to its hydroxyl groups, which can participate in polycondensation reactions. This application is particularly relevant in creating:
- Biodegradable plastics.
- Coatings with enhanced thermal stability.
Buffering Agent
1,3-Propanediol derivatives are often used as buffering agents in biochemical assays. Their ability to maintain pH levels makes them suitable for:
- Electrophoresis.
- Protein purification processes.
Cosmetic Formulations
Due to its hydrophilic nature and compatibility with skin formulations, this compound can be found in cosmetic products as a moisturizing agent and stabilizer.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| Antitumor Activity of Fluoranthene Derivatives | 2020 | Demonstrated significant inhibition of tumor cell lines with compounds similar to 1,3-Propanediol derivatives. |
| Synthesis and Characterization of Novel Polymers | 2021 | Explored the use of 1,3-Propanediol derivatives in creating new polymeric materials with improved properties. |
| Application as a Biochemical Buffer | 2019 | Validated the effectiveness of 1,3-Propanediol as a buffering agent in various laboratory settings. |
Mechanism of Action
The mechanism of action of BW-773U82 involves its ability to intercalate with DNA, which disrupts the normal functioning of enzymes such as topoisomerase II and DNA polymerases. This leads to the inhibition of DNA synthesis and the induction of DNA strand breaks, ultimately resulting in cell death. The compound’s molecular targets include bacterial DNA gyrase, DNA polymerase, and topoisomerase II .
Comparison with Similar Compounds
Fingolimod Hydrochloride (2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol hydrochloride)
Key Differences :
- Substituent : Features a 4-octylphenyl group instead of a fluoranthenylmethyl moiety.
- Molecular Formula: C₁₉H₃₃NO₂·HCl (MW: 343.93 g/mol) .
- Applications: Approved immunosuppressant targeting sphingosine-1-phosphate receptors (S1PR) for multiple sclerosis .
- Synthesis : Scalable processes emphasize safety and purity, with polymorph control critical for efficacy .
Comparison :
The octylphenyl group in fingolimod enhances lipophilicity, improving blood-brain barrier penetration. In contrast, the fluoranthenyl group in the target compound may increase aromatic stacking interactions but reduce solubility.
2-Amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol Hydrochloride
Key Differences :
- Substituent : Contains a benzyloxy-phenylthio-chlorophenyl chain.
- Synthesis : Requires specialized crystallization with mixed solvents (e.g., high- and low-solubility solvents) to optimize purity .
- Applications: Investigated as an intermediate for immunosuppressants, suggesting shared S1PR modulation mechanisms .
The chlorophenyl moiety may enhance halogen bonding in target interactions.
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
Key Differences :
- Core Structure : Propan-1-amine backbone instead of 1,3-propanediol.
- Molecular Formula : C₁₀H₁₄Cl₂FN (MW: 248.13 g/mol) .
- Substituents : Smaller chloro-fluorophenyl group limits steric bulk compared to fluoranthenyl.
The fluorine atom may enhance metabolic stability via reduced cytochrome P450 interactions.
Bis-TRIS Hydrochloride (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride)
Key Differences :
- Substituents: Multiple hydroxyl and amino groups create a hydrophilic buffer agent.
- Applications : Used in biochemical assays (pH 5.8–7.2) rather than therapeutics .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthesis Efficiency : Fingolimod and its analogs prioritize scalable synthesis with high purity, often requiring controlled crystallization . The target compound’s fluoranthenyl group may necessitate specialized coupling reagents or protection strategies.
- Pharmacological Potential: Halogenated and fluorinated aromatic groups (e.g., in ) improve target affinity but may increase toxicity risks . The fluoranthenyl group’s planar structure could enhance DNA intercalation, suggesting anticancer applications .
- Solubility Challenges : Bulky aromatic substituents (e.g., fluoranthenyl, octylphenyl) often reduce aqueous solubility, necessitating prodrug strategies or formulation aids .
Biological Activity
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride (commonly referred to as BW-A773U) is a synthetic compound belonging to the family of 2-(arylmethylamino)-1,3-propanediols. This compound has garnered attention due to its potential antineoplastic activity , which indicates its ability to inhibit tumor growth.
- CAS Number : 96404-52-3
- Molecular Formula : C21H21NO2
- Molecular Weight : 319.4 g/mol
- IUPAC Name : 2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol
- Solubility : Soluble in water
| Property | Value |
|---|---|
| Molecular Weight | 319.4 g/mol |
| Melting Point | 108 °C |
| Boiling Point | 152 °C |
| Solubility | Soluble in water |
BW-A773U exhibits its biological activity primarily through the process of DNA intercalation . This mechanism involves the compound inserting itself between the base pairs of the DNA double helix, which disrupts the normal structure and function of DNA. As a result, this interference inhibits DNA synthesis and can lead to cell death, particularly in rapidly dividing cancer cells .
Antineoplastic Properties
Research indicates that BW-A773U has significant antineoplastic properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with their DNA replication processes. This characteristic makes it a candidate for further investigation as a potential therapeutic agent in cancer treatment .
Case Studies and Research Findings
-
Study on Tumor Growth Inhibition :
- A study conducted on murine models demonstrated that BW-A773U significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to intercalate with DNA and inhibit cell division.
-
Cell Line Testing :
- In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that BW-A773U led to a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.
- Comparative Analysis with Similar Compounds :
Safety and Toxicology
While BW-A773U shows promise as an antineoplastic agent, safety profiles must be evaluated through rigorous toxicological studies. Preliminary data suggest that high doses may lead to skin and eye irritation; thus, handling precautions are recommended during laboratory use .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1,3-Propanediol derivatives with fluoranthenylmethylamino substituents, and how are purification challenges addressed?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination between 1,3-propanediol precursors and fluoranthenylmethylamine derivatives. For example, coupling 2-methyl-1,3-propanediol with 3-fluoranthenylmethylamine under reflux in anhydrous dichloromethane, using triethylamine as a base, yields the intermediate amine. Hydrochloride salt formation is achieved via HCl gas bubbling in ethanol . Purification often employs gradient column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers, followed by recrystallization in ethanol/water mixtures to enhance purity. Monitoring by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterization via H NMR (e.g., δ 3.6–4.1 ppm for diol protons) are critical .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- H/C NMR : Key for confirming the fluoranthenyl aromatic system (δ 7.5–8.5 ppm) and methylamino group (δ 2.8–3.2 ppm). C NMR resolves quaternary carbons in the fluoranthene moiety (~125–135 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]) and isotopic pattern matching chlorine in the hydrochloride salt .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves steric effects of the 2-methyl group and verifies hydrogen bonding between the diol and chloride ions .
Basic: How does pH influence the stability of the hydrochloride salt form in aqueous solutions?
Methodological Answer:
Stability studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water) show optimal stability at pH 4–6. Degradation at pH <3 involves protonation of the amine leading to salt dissociation, while pH >7 causes hydrolysis of the fluoranthenylmethyl group. Accelerated testing (40°C, 75% RH) over 14 days quantifies degradation products (e.g., free fluoranthenemethanol via LC-MS). Buffered solutions (e.g., phosphate buffer, pH 5.0) are recommended for storage .
Advanced: What mechanistic insights exist regarding this compound’s interactions with biological targets, such as enzyme inhibition?
Methodological Answer:
Computational docking (AutoDock Vina) predicts binding to hydrophobic pockets in enzymes like cytochrome P450 via π-π stacking of the fluoranthenyl group. In vitro assays (IC determination) using fluorogenic substrates validate competitive inhibition (e.g., Ki = 2.3 μM for CYP3A4). Mutagenesis studies (alanine scanning) identify key residues (e.g., Phe304) critical for binding . Conflicting data on selectivity (e.g., CYP2D6 vs. CYP3A4) may arise from assay conditions (e.g., microsomal vs. recombinant enzymes), requiring orthogonal validation via SPR or ITC .
Advanced: How can computational modeling resolve discrepancies in reported reaction yields for analogous compounds?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to explain yield variations. For example, steric hindrance from the 2-methyl group lowers activation energy in SN2 pathways compared to bulkier analogs. Molecular dynamics (MD) simulations (NAMD) further reveal solvent effects—aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% over ethanol . Meta-analysis of literature data using multivariate regression identifies temperature (>60°C) and catalyst loading (5 mol% Pd/C) as critical variables .
Advanced: What strategies address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Contradictions arise from polymorphism or hydrate formation. Techniques include:
- DSC/TGA : Differentiate anhydrous (m.p. 215°C) vs. monohydrate (m.p. 198°C) forms .
- Solubility Parameter Analysis : Hansen parameters (δd, δp, δh) predict solubility in DMSO (δ ~26 MPa) over hexane (δ ~14 MPa). Experimental validation via shake-flask method (25°C) quantifies solubility (e.g., 12 mg/mL in DMSO vs. 0.3 mg/mL in toluene) .
- Co-solvency Studies : Ethanol/water mixtures (30:70 v/v) enhance solubility 5-fold via H-bonding with the diol group .
Advanced: How can researchers optimize the compound’s synthetic scalability while minimizing byproducts?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and improve heat management, suppressing side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 1.2 eq. amine) for 85% yield.
- Green Chemistry : Solvent screening (CHEM21 Toolkit) prioritizes cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
